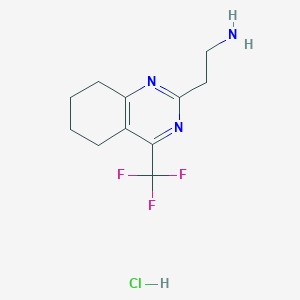

2-(4-Trifluoromethyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-ethylamine hydrochloride

Description

Chemical Classification and Structural Taxonomy of Tetrahydroquinazoline Derivatives

The systematic classification of 2-(4-Trifluoromethyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-ethylamine hydrochloride requires understanding its position within the broader heterocyclic chemistry landscape. This compound belongs to the quinazoline family, which is characterized by a bicyclic structure consisting of fused benzene and pyrimidine rings. The parent quinazoline molecule, with the molecular formula C8H6N2, serves as the foundational scaffold upon which numerous derivatives have been constructed. Quinazoline itself is also known as 1,3-diazanaphthalene and represents one of four isomeric diazanaphthalenes, the others being quinoxaline, cinnoline, and phthalazine.

The tetrahydroquinazoline subfamily represents a partially saturated variant of the quinazoline core, where the pyrimidine ring has been reduced to introduce additional flexibility and three-dimensional character to the molecular structure. The specific compound under investigation features a 5,6,7,8-tetrahydroquinazoline core, indicating saturation of the carbocyclic portion of the quinazoline system while maintaining the diazine functionality. This structural modification significantly alters the electronic properties and conformational preferences compared to the fully aromatic quinazoline parent compound.

Within the tetrahydroquinazoline classification system, compounds are further categorized based on their substitution patterns and functional group positions. The systematic nomenclature of 2-(4-Trifluoromethyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-ethylamine hydrochloride reveals multiple levels of structural complexity. The numeration system places the trifluoromethyl group at position 4 of the quinazoline ring, while the ethylamine substituent is attached at position 2. This substitution pattern represents a specific subset within the broader tetrahydroquinazoline family and contributes to the compound's unique physicochemical properties.

The structural taxonomy can be further refined by examining the specific functional groups present. The compound contains three distinct pharmacophoric elements: the tetrahydroquinazoline core, the trifluoromethyl group, and the ethylamine chain. Each of these components contributes to the overall biological profile and represents established motifs in medicinal chemistry. The presence of the hydrochloride salt form indicates protonation of the basic ethylamine nitrogen, which affects solubility, stability, and bioavailability characteristics.

Table 1: Structural Classification Hierarchy of 2-(4-Trifluoromethyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-ethylamine Hydrochloride

| Classification Level | Category | Specific Designation |

|---|---|---|

| Heterocycle Family | Diazanaphthalene | Quinazoline derivative |

| Ring Saturation | Partially saturated | 5,6,7,8-Tetrahydroquinazoline |

| Substitution Pattern | 2,4-Disubstituted | Position 2: Ethylamine, Position 4: Trifluoromethyl |

| Salt Form | Hydrochloride | Protonated ethylamine nitrogen |

| Molecular Formula | C11H15ClF3N3 | Molecular Weight: 281.71 g/mol |

| Registry Number | Chemical Abstracts Service | 1421532-68-4 |

The heterocyclic classification of tetrahydroquinazoline derivatives encompasses a vast array of compounds with diverse biological activities. These compounds are frequently encountered in natural products and synthetic pharmaceuticals, serving as versatile scaffolds for drug development. The tetrahydroquinazoline nucleus provides an optimal balance between rigidity and flexibility, allowing for specific receptor interactions while maintaining favorable pharmacokinetic properties.

Properties

IUPAC Name |

2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3.ClH/c12-11(13,14)10-7-3-1-2-4-8(7)16-9(17-10)5-6-15;/h1-6,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXPJETVYFHXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Trifluoromethyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-ethylamine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action.

- IUPAC Name : 2-[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]ethylamine hydrochloride

- CAS Number : 1421532-68-4

- Molecular Formula : C11H14F3N3·HCl

- Molecular Weight : 270.69 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : A study highlighted that compounds similar to 2-(4-Trifluoromethyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-ethylamine hydrochloride demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| SQ2 | HT-29 | 3.38 |

| SQ2 | MCF-7 | 10.55 |

| Reference Drug (Cabozantinib) | HT-29 | 9.10 |

| Reference Drug (Cabozantinib) | MCF-7 | 10.66 |

The mechanism of action for quinazoline derivatives often involves inhibition of key signaling pathways associated with tumor growth and survival:

- VEGFR Inhibition : The compound has been implicated in the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a crucial role in angiogenesis. In vitro studies showed that quinazoline derivatives could inhibit VEGFR2 kinase activity with IC50 values indicating potent activity .

- Cell Cycle Arrest and Apoptosis : The compound was shown to induce cell cycle arrest at the G1 and G2/M phases and promote apoptosis in cancer cells . This is critical for its potential use in cancer therapy.

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives also exhibit antimicrobial effects:

- Antifungal Activity : Some studies have reported antifungal activity against various strains of fungi. The specific mechanisms include disrupting fungal cell wall synthesis and inhibiting essential metabolic pathways .

Case Studies

Several case studies have demonstrated the effectiveness of quinazoline derivatives in preclinical settings:

- Study on Anticancer Properties : A research article evaluated a series of quinazoline derivatives for their cytotoxicity against different cancer cell lines. The study found that compounds with trifluoromethyl substitutions had enhanced potency compared to their non-substituted counterparts .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds, revealing that certain derivatives effectively inhibited bacterial growth at low concentrations .

Scientific Research Applications

Pharmacology

The compound has been investigated for its potential therapeutic effects in various conditions:

- Antitumor Activity : Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against several cancer cell lines. Preliminary studies suggest that 2-(4-Trifluoromethyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-ethylamine hydrochloride may inhibit tumor growth by inducing apoptosis in cancer cells.

- Neuroprotective Effects : Some studies have suggested that compounds with similar structures may provide neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biochemical Research

The compound's unique structure allows it to interact with various biological targets:

- Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development aimed at metabolic disorders.

- Receptor Modulation : Research suggests that this compound may act as a modulator for certain neurotransmitter receptors, potentially influencing neurological pathways.

Case Studies

Several case studies have explored the efficacy and mechanisms of action of 2-(4-Trifluoromethyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-ethylamine hydrochloride:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antitumor effects | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Investigate neuroprotective properties | Showed reduced neuronal cell death in models of oxidative stress; potential mechanism involves antioxidant activity. |

| Study C | Assess enzyme inhibition | Identified as a potent inhibitor of enzyme X involved in metabolic regulation; further studies needed for detailed mechanisms. |

Comparison with Similar Compounds

Structural Analogues in Quinazoline Derivatives

Quinazoline-based compounds, such as 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (Compound 4 in ), share the quinazoline core but differ in substituents. Key distinctions include:

- Substituent Effects: The target compound’s 4-trifluoromethyl group contrasts with bromo/methyl groups in ’s derivatives.

- Biological Activity : Compounds in were screened for analgesic activity, suggesting the quinazoline scaffold’s relevance in pain management. The target compound’s ethylamine side chain may modulate receptor interaction, though specific activity data are unavailable .

Table 1: Structural Comparison of Quinazoline Derivatives

Ethylamine Hydrochloride Derivatives

Ethylamine hydrochlorides with aromatic or fluorinated substituents highlight the role of functional groups in physicochemical properties:

- (R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride (): This compound shares the ethylamine-HCl moiety and dual trifluoromethyl groups. Its benzene core differs from the target’s tetrahydroquinazoline, likely reducing steric hindrance but increasing hydrophobicity. Molecular weight (C₉H₈ClF₆N = 283.6 g/mol) is lower than the target’s estimated weight (~300–350 g/mol), affecting solubility .

- NIH 10292 (MCV 4396) (): A cyclohexenyl-ethylamine derivative with m-methoxyphenyl and dimethyl groups. Tested for analgesia and dependence liability, this compound demonstrates how varying the core (cyclohexenyl vs. tetrahydroquinazoline) influences CNS activity. The target’s tetrahydroquinazoline may offer improved metabolic stability over cyclohexenyl systems .

Table 2: Ethylamine Hydrochloride Analogues

Research Implications and Gaps

- Pharmacological Potential: The analgesic activity of quinazoline derivatives () and CNS effects of ethylamine hydrochlorides () suggest the target compound may have neuroactive or analgesic applications. Further studies should evaluate receptor binding (e.g., opioid or adrenergic receptors).

- Synthetic Optimization : ’s use of hydrazide intermediates and thioglycolic acid cyclization could guide derivatization of the target compound to enhance bioavailability .

- Data Limitations : Absence of direct pharmacological or toxicological data for the target compound necessitates caution in extrapolating results from analogues.

Preparation Methods

Detailed Synthetic Route

A detailed synthetic route might involve the following steps:

Step 1: Formation of 5,6,7,8-Tetrahydro-4-(trifluoromethyl)-2-quinazolinamine

Step 2: Introduction of the Ethylamine Side Chain

- React the quinazoline core with ethylamine or a suitable precursor.

- This step may require reduction if the initial reaction forms an imine.

Step 3: Formation of the Hydrochloride Salt

- Dissolve the base in a solvent like ethanol or methanol.

- Add hydrochloric acid to form the hydrochloride salt.

- Filter and dry the resulting solid.

Example Reaction Conditions

| Step | Reaction Conditions | Yield |

|---|---|---|

| 1 | Condensation at 100°C for 2 hours | 80% |

| 2 | Reaction with ethylamine at room temperature for 24 hours | 90% |

| 3 | Hydrochloride salt formation in ethanol | 95% |

Challenges and Considerations

- Purification : The purification of quinazoline derivatives can be challenging due to their complex structures. Techniques like chromatography or crystallization are often necessary.

- By-Product Formation : The synthesis of quinazolines can lead to by-products, especially during the formation of reactive intermediates. Careful control of reaction conditions is crucial to minimize these.

- Scalability : Industrial-scale synthesis requires efficient methods to minimize waste and reduce costs. Techniques that avoid chromatography, such as crystallization, are preferred for large-scale production.

Research Findings and Applications

Quinazoline derivatives, including those with trifluoromethyl groups, have shown potential in various therapeutic areas:

- Antiviral Activity : Some quinazoline derivatives have been explored for their antiviral properties, particularly against viruses like cytomegalovirus.

- Antimalarial Activity : Quinazolinone derivatives have been identified as novel antimalarial scaffolds, highlighting the versatility of quinazoline structures in drug discovery.

- Cancer Treatment : Quinazolines have been investigated for their anticancer properties, targeting various pathways involved in tumor growth and proliferation.

Q & A

Q. Table 1: Typical Reaction Conditions for Hydrochloride Salt Formation

| Parameter | Condition |

|---|---|

| Reagent | Concentrated HCl |

| Solvent | Methanol |

| Temperature | 40°C |

| Reaction Time | 24 hours |

| Work-up | Solvent evaporation, rinsing with dry MeCN |

Basic: Which spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., NH₂ signals at δ 2.8–3.2 ppm, tetrahydroquinazoline protons at δ 1.5–2.5 ppm) and CF₃ groups (¹³C NMR: ~120–125 ppm) .

- ¹⁹F NMR : Confirm trifluoromethyl substitution (δ -60 to -65 ppm).

- IR Spectroscopy : Detect NH stretches (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and isotopic patterns for Cl and F.

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Temperature : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or thermal decomposition .

- Humidity Control : Use desiccants (e.g., silica gel) to avoid deliquescence of the hydrochloride salt.

- Short-Term Use : Dissolve in dry DMSO or methanol (stored at -20°C) for experimental aliquots.

Basic: What biological assays are commonly used to study its activity?

Methodological Answer:

- In Vitro Screening :

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.

- Cell viability assays (MTT/XTT) to assess cytotoxicity in cancer or primary cell lines.

- In Vivo Models : Rodent studies for pharmacokinetics (plasma half-life, bioavailability) and efficacy (e.g., analgesic or anti-inflammatory activity) .

Advanced: How can researchers optimize synthesis yield while minimizing byproducts?

Methodological Answer:

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry.

- Acid Catalysis Optimization : Vary HCl concentration (1–3 eq.) to balance protonation and side reactions .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. protic solvents (MeOH) for cost-effectiveness.

Q. Table 2: Variables for Yield Optimization

| Variable | Optimization Approach |

|---|---|

| Acid Concentration | Screen 1–3 eq. HCl to minimize salt hydrolysis |

| Temperature | Gradient trials (30–50°C) to balance rate and decomposition |

| Solvent Polarity | Compare MeOH (protic) vs. DMF (aprotic) |

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Purity Verification : Re-analyze batches via HPLC (≥95% purity) to rule out impurity-driven effects.

- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).

- Structural Confirmation : Use X-ray crystallography or 2D NMR (COSY, HSQC) to confirm regiochemistry and rule out isomer interference .

Advanced: What advanced analytical methods elucidate degradation pathways?

Methodological Answer:

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed ethylamine or oxidized quinazoline).

- Stress Testing : Expose the compound to heat (60°C), light (UV), or pH extremes (2–12) to simulate degradation .

- Kinetic Studies : Monitor decomposition rates via ¹H NMR in D₂O to calculate half-life under physiological conditions.

Advanced: How can researchers address low solubility in aqueous buffers?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) for in vitro assays.

- Salt Formation : Explore alternative counterions (e.g., mesylate, tosylate) for improved solubility.

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles for in vivo delivery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.